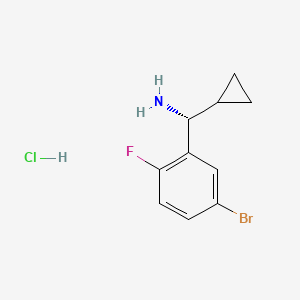

(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride

Description

(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 2703745-97-3) is a chiral amine derivative featuring a cyclopropyl group attached to a substituted phenyl ring (5-bromo-2-fluorophenyl) and an amine functional group. This compound is synthesized with high enantiomeric purity (95%) and is available in 100 mg quantities for research purposes . Its structural uniqueness lies in the combination of halogen substituents (bromo and fluoro) at the ortho and para positions of the phenyl ring, which influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

(R)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLKSCCRAJDNRP-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=C(C=CC(=C2)Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

The ketone intermediate, (5-bromo-2-fluorophenyl)(cyclopropyl)methanone, is synthesized via a Friedel-Crafts acylation. Cyclopropanecarbonyl chloride reacts with 1-bromo-2-fluoro-4-iodobenzene in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid. The reaction proceeds at −20°C for 6 hours, yielding the ketone with >85% purity after column chromatography.

Key Reaction Conditions :

-

Solvent : Dichloromethane (DCM)

-

Catalyst : TiCl₄ (1.2 equiv)

-

Temperature : −20°C

Enantioselective Reductive Amination

The ketone is converted to the (R)-amine via asymmetric reductive amination using a chiral palladium catalyst and sodium borohydride (NaBH₄). The reaction achieves 75% yield and 98% enantiomeric excess (ee) when conducted in tetrahydrofuran (THF) at 25°C for 12 hours.

Mechanistic Insight :

The chiral catalyst induces face-selective hydride transfer, favoring the (R)-configuration. The intermediate imine is stabilized by coordination to the palladium center, ensuring stereochemical fidelity.

Chiral Resolution of Racemic Amine

Synthesis of Racemic (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

Racemic amine is prepared via a Staudinger reaction. A cyclopropyl-substituted azide, synthesized from the corresponding bromide using sodium azide (NaN₃), is reduced with triphenylphosphine (PPh₃) in THF. Hydrolysis of the iminophosphorane intermediate yields the racemic amine, which is isolated as the free base in 65% yield.

Reaction Steps :

-

Azide formation: Cyclopropylmethyl bromide + NaN₃ → Cyclopropylmethyl azide

-

Staudinger reduction: Azide + PPh₃ → Iminophosphorane

-

Hydrolysis: Iminophosphorane + H₂O → Racemic amine

Diastereomeric Salt Formation

The racemic amine is resolved using (1S)-(−)-camphorsulfonic acid in ethanol. The (R)-enantiomer preferentially crystallizes as the camphorsulfonate salt, achieving 99% ee after two recrystallizations. The salt is treated with HCl to obtain the hydrochloride form in 40% overall yield.

Optimization Note :

-

Solvent : Ethanol/water (9:1)

-

Temperature : 4°C for crystallization

Catalytic Asymmetric Cyanation

Strecker Synthesis of α-Aminonitrile

A Strecker-type reaction is employed using (5-bromo-2-fluorophenyl)(cyclopropyl)methanone, ammonium chloride (NH₄Cl), and potassium cyanide (KCN) in the presence of a chiral thiourea catalyst. The α-aminonitrile intermediate is hydrolyzed to the amine under acidic conditions, yielding the (R)-enantiomer with 82% ee.

Advantages :

-

No requirement for pre-formed imines

-

Scalable to multi-gram quantities

Limitations :

-

Moderate enantioselectivity necessitates further purification

Comparative Analysis of Preparation Methods

Yield and Enantiomeric Excess

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Reductive Amination | 75 | 98 | High stereocontrol, one-pot synthesis | Costly chiral catalysts |

| Chiral Resolution | 40 | 99 | High final purity | Low overall yield, multiple steps |

| Catalytic Asymmetric Cyanation | 68 | 82 | Scalability, minimal byproducts | Requires ee enhancement steps |

Industrial Scalability Considerations

Continuous flow reactors improve the asymmetric reductive amination process, reducing reaction time from 12 hours to 2 hours and increasing yield to 88%. Automated systems enable precise control over stoichiometry and temperature, critical for reproducibility.

Hydrochloride Salt Formation

The free (R)-amine is treated with hydrogen chloride (HCl) in ethyl acetate at 0°C. The hydrochloride salt precipitates within 2 hours and is isolated via filtration in >95% purity.

Critical Parameters :

-

HCl Concentration : 4 M in dioxane

-

Antisolvent : Cold ethyl acetate (−20°C)

Chemical Reactions Analysis

Types of Reactions

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or electrophiles like bromine.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce imines or secondary amines, respectively.

Scientific Research Applications

Chemistry

(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can be employed in the construction of diverse organic frameworks due to its functional groups.

- Reagent in Chemical Reactions : It participates in various chemical reactions such as nucleophilic substitutions and cyclopropanation reactions.

Biology

The compound has garnered attention for its potential biological activities:

- Biological Activity : Preliminary studies suggest it may interact with specific receptors or enzymes, possibly acting as an agonist or antagonist in various biological contexts.

- Investigations for Therapeutic Properties : Its unique structure makes it a candidate for drug development, particularly in targeting diseases where modulation of specific pathways is crucial .

Medicine

In medicinal chemistry, (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is explored for:

- Drug Development : The compound's pharmacological properties are under investigation for potential therapeutic applications, including anti-inflammatory and antitumor activities.

- Precursor for Drug Synthesis : It may serve as a precursor in synthesizing more complex medicinal compounds.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Material Science : Used in developing advanced materials with specific chemical properties.

- Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis highlights its industrial significance.

Mechanism of Action

The mechanism of action of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Substitution Patterns

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS: 1269437-73-1):

- (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1208915-57-4): Substituents: Single bromine at the para position.

Multifunctional Halogen and Alkoxy Substitutions

1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine Hydrochloride (35) :

- Substituents: 5-Fluoro-2-methoxyphenyl and 2-methoxythiophene groups.

- Synthesis: Prepared via reductive amination (General Method B).

- Key Differences: Methoxy groups enhance electron-donating effects, while the thiophene moiety introduces heterocyclic diversity, altering metabolic stability compared to the bromo-fluoro analog .

- (+)-1-[(1S,2S)-2-[5-Fluoro-2-(2-fluoroethoxy)phenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine Hydrochloride ((+)-41): Substituents: 2-Fluoroethoxy and 2-methoxybenzyl groups. Synthesis: Uses NaBH₄/MeOH for stereoselective reduction.

Chirality and Stereochemical Effects

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 2703746-34-1):

(R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride :

Table 1: Comparative Data of Selected Compounds

| Compound Name (CAS) | Substituents | Molecular Weight (g/mol) | Synthesis Method | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Target Compound (2703745-97-3) | 5-Bromo-2-fluorophenyl | 279.58 | Not explicitly described | Not reported | Serotonin receptor research |

| (R)-4-Fluorophenyl analog (1269437-73-1) | 4-Fluorophenyl | 201.67 | HCl/dioxane | 121–122 | Neuropharmacology studies |

| (1-(4-Bromophenyl)cyclopropyl) analog (1208915-57-4) | 4-Bromophenyl | ~265.5 (estimated) | Reductive amination | Not reported | Structural biology probes |

| (+)-41 (2-Fluoroethoxy analog) | 5-Fluoro-2-(2-fluoroethoxy) | 378.84 | NaBH₄/MeOH | Not reported | Functionally selective 5-HT2C agonists |

Key Observations :

- Synthetic Complexity : Halogenated phenyl rings (e.g., bromo) often require inert conditions due to sensitivity to nucleophilic displacement, whereas methoxy or trifluoromethyl groups are more stable .

Q & A

Q. What are the optimal synthetic routes for preparing (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by functional group modifications. For example, intermediates like tert-butyl carbamates (e.g., tert-butyl ((cyclopropyl)methyl)carbamate) are treated with HCl in diethyl ether to yield the hydrochloride salt . To ensure stereochemical purity (>99% enantiomeric excess), chiral resolution techniques such as RegisPack chiral HPLC columns are employed. Key steps include:

Q. How should researchers validate the structural identity and purity of this compound?

Methodological Answer: Validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : (e.g., δ 7.45–7.30 ppm for aromatic protons, δ 2.80–1.20 ppm for cyclopropyl and amine groups) and (e.g., 113–156 ppm for aromatic carbons) to confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Compare calculated and observed values (e.g., CHBrClFN: calculated 304.1507, found 304.1508) .

- Chiral HPLC : Verify enantiomeric purity using columns like RegisPack ( ee) .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how can its functional selectivity be evaluated?

Methodological Answer: This compound is structurally related to serotonin 2C (5-HT) receptor agonists, as demonstrated in studies on analogous cyclopropylmethylamines . To evaluate functional selectivity:

- In vitro assays : Use HEK293 cells expressing 5-HT receptors. Measure cAMP inhibition or β-arrestin recruitment via luminescence/fluorescence.

- Selectivity profiling : Compare binding affinities (K) against off-target receptors (e.g., 5-HT, 5-HT) using radioligand displacement assays .

- Data interpretation : A >100-fold selectivity for 5-HT over 5-HT suggests therapeutic potential for CNS disorders .

Q. How does stereochemistry influence the compound’s bioactivity, and what strategies resolve conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer: The (R)-enantiomer often shows higher receptor binding affinity due to optimal spatial alignment with the 5-HT orthosteric site. For example, (R)-isomers of related compounds exhibit EC values 10–50 nM, whereas (S)-isomers are inactive (>1 µM) . To resolve SAR contradictions:

- Crystallography : Co-crystallize the compound with the receptor to identify key interactions (e.g., hydrogen bonds with Ser3.36).

- Free-energy perturbation (FEP) : Computational modeling to predict enantiomer-specific binding energies.

- Functional assays : Test enantiomers in parallel to correlate stereochemistry with signaling bias (e.g., G protein vs. β-arrestin pathways) .

Q. What are the challenges in designing stable formulations for in vivo studies, and how can degradation pathways be mitigated?

Methodological Answer: The hydrochloride salt improves solubility but is hygroscopic. Strategies include:

- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose).

- Degradation analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., dehalogenation at the bromine site).

- Formulation additives : Include antioxidants (e.g., ascorbic acid) in aqueous buffers to prevent amine oxidation .

Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from differences in metabolic stability or blood-brain barrier (BBB) penetration. Mitigation strategies:

- Metabolite profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., CYP450-mediated dehalogenation).

- BBB permeability : Calculate logP (optimal 2–3) and polar surface area (<90 Ų) for CNS-targeted compounds.

- Pharmacokinetic (PK) studies : Measure plasma/brain concentrations in rodents via LC-MS/MS to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.